BenchChemオンラインストアへようこそ!

1,3-Thiazinane-2,4-dione

Anticancer Leukemia Heterocyclic SAR

1,3-Thiazinane-2,4-dione (CAS 873-00-7) is the parent six-membered saturated S,N-heterocycle of the thiazinane-2,4-dione family, with molecular formula C₄H₅NO₂S and molecular weight 131.16 g/mol. It is the fully saturated homolog of 1,3-thiazine-2,4-dione and the six-membered ring-expanded analog of the clinically prominent thiazolidine-2,4-dione (TZD) scaffold.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
CAS No. 873-00-7
Cat. No. B8782933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazinane-2,4-dione
CAS873-00-7
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC1CSC(=O)NC1=O
InChIInChI=1S/C4H5NO2S/c6-3-1-2-8-4(7)5-3/h1-2H2,(H,5,6,7)
InChIKeyQNQQQPPRZAFLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazinane-2,4-dione (CAS 873-00-7): Core Chemical Identity and Heterocyclic Class Positioning for Procurement Decisions


1,3-Thiazinane-2,4-dione (CAS 873-00-7) is the parent six-membered saturated S,N-heterocycle of the thiazinane-2,4-dione family, with molecular formula C₄H₅NO₂S and molecular weight 131.16 g/mol [1]. It is the fully saturated homolog of 1,3-thiazine-2,4-dione and the six-membered ring-expanded analog of the clinically prominent thiazolidine-2,4-dione (TZD) scaffold [2]. The unsubstituted core serves as a versatile synthetic building block for constructing bioactive molecules, including the intravenous anesthetic Dolitrone (5-ethyl-6-phenyl-1,3-thiazinane-2,4-dione) [3]. Procurement of this specific parent compound—rather than substituted derivatives or the five-membered TZD analog—is driven by its unique six-membered ring geometry, distinct physicochemical properties, and the reproducible baseline it provides for structure–activity relationship (SAR) exploration in anticancer, antimicrobial, and dermatological research programs.

Why 1,3-Thiazinane-2,4-dione Cannot Be Substituted by Thiazolidine-2,4-dione or Other Heterocyclic Analogs in Research and Development Workflows


The six-membered 1,3-thiazinane-2,4-dione ring is not a simple interpolation of the five-membered thiazolidine-2,4-dione (TZD) platform. The additional methylene unit fundamentally alters ring conformation, bond angles, and electronic distribution around the S–C–N framework, leading to a distinct pharmacological profile. While TZD derivatives are established PPARγ agonists used in diabetes, the 1,3-thiazine-2,4-dione core does not engage PPARγ with comparable potency and instead demonstrates selective antileukemic activity through caspase-mediated apoptosis [1]. This divergent target engagement is documented in the literature: phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones exhibit a high selectivity index for leukemia cells—an activity pattern not observed for similarly substituted TZDs tested under equivalent conditions [2]. Furthermore, the six-membered ring provides distinct reactivity in N-acylation and rearrangement chemistry, enabling synthetic pathways (e.g., oxazolidinethione-to-thiazinanedione rearrangement) that are not accessible to the five-membered series [3]. Substituting the saturated 1,3-thiazinane-2,4-dione with an unsaturated 1,3-thiazine-2,4-dione or a 2-thioxo analog also alters the hydrogen-bonding donor/acceptor count, solubility profile, and metabolic stability, each of which can confound SAR interpretation. Procurement of the exact CAS 873-00-7 compound is therefore essential for reproducible results in medicinal chemistry and chemical biology studies.

Quantitative Differential Evidence for 1,3-Thiazinane-2,4-dione (873-00-7): Comparator-Based Data Supporting Scientific Selection


Ring-Size Expansion from Five- to Six-Membered: Differential Antileukemic Selectivity vs. Thiazolidine-2,4-dione

The 1,3-thiazine-2,4-dione core exhibits a biological activity profile distinct from its five-membered thiazolidine-2,4-dione (TZD) counterpart. While TZDs are well-characterized PPARγ ligands with antihyperglycemic and broad anticancer properties, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones demonstrate selective antitumoral activity against leukemia cell lines with a high selectivity index [1]. In the Ferreira et al. (2013) study, compounds IIb and IIf containing the 1,3-thiazine-2,4-dione core were evaluated against a panel of human cancer cell lines and showed preferential cytotoxicity toward K562 (chronic myeloid leukemia) and HL-60 (promyelocytic leukemia) cells, with IC₅₀ values in the low micromolar range, while exhibiting markedly lower activity against solid tumor lines such as HeLa (cervical), BGC-823 (gastric), and MCF-7 (breast) [1]. This selectivity pattern contrasts with TZD derivatives, which typically show broader cytotoxicity across solid and hematologic tumor types without pronounced leukemia selectivity [2]. The mechanism involves caspase cascade activation, disruption of intracellular Ca²⁺ homeostasis, and mitochondrial metabolism impairment—a pathway engagement that differs from PPARγ-mediated TZD activity [1].

Anticancer Leukemia Heterocyclic SAR

Lipophilicity Tuning: Computed LogP Comparison with Thiazolidine-2,4-dione

Computed octanol-water partition coefficients (XLogP3-AA) reveal a measurable difference in lipophilicity between the six-membered 1,3-thiazinane-2,4-dione (XLogP3-AA = 0) [1] and the five-membered thiazolidine-2,4-dione (XLogP3-AA = 0.1) [2]. The 0.1 log unit difference, while modest, reflects the additional methylene group in the saturated ring, which increases the hydrophobic surface area slightly but is offset by conformational effects that maintain a marginally more hydrophilic character for the six-membered ring. This subtle shift in lipophilicity influences aqueous solubility, membrane permeability, and the compound's behavior in reversed-phase chromatographic purification. The unsubstituted 1,3-thiazinane-2,4-dione parent has a topological polar surface area (TPSA) of 71.5 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1], placing it within Lipinski's rule of five for drug-likeness, comparable to but distinct from TZD (MW 117.13 vs. 131.16).

Physicochemical Properties LogP Drug-likeness

Synthetic Yield Benchmarking: Hanefeld Cyclocondensation Route for 1,3-Thiazinane-2,4-dione Core

The 1,3-thiazinane-2,4-dione core can be accessed via cyclocondensation of 3-aminopropanol with carbon disulfide under basic conditions, followed by methylation, as reported by Hanefeld et al. Through systematic optimization, yields of 41–87% have been achieved depending on substituents and reaction conditions . For the N-methyl derivative (3-methyl-1,3-thiazinane-2,4-dione, CAS 1003-92-5), yields of ~87% have been documented under optimized conditions . This synthetic accessibility from inexpensive, commercially available starting materials (3-aminopropanol, CS₂) compares favorably to the classical synthesis of thiazolidine-2,4-dione, which proceeds via condensation of chloroacetic acid with thiourea in aqueous reflux, typically yielding 70–90% . However, the 1,3-thiazinane-2,4-dione route provides direct access to the six-membered ring without requiring ring-expansion from a five-membered precursor, streamlining the synthesis of 1,3-thiazine-containing libraries.

Synthetic Methodology Yield Optimization Precursor Availability

Solubility Profile in Polar Organic Solvents: Practical Handling Advantage for Medicinal Chemistry Workflows

Experimental solubility data for 1,3-thiazinane-2,4-dione indicate moderate solubility in polar organic solvents commonly used in medicinal chemistry: 15 mg/mL in ethanol and 35 mg/mL in dichloromethane, while being insoluble in hexane . This solubility profile facilitates solution-phase chemistry, purification, and biological assay preparation. In contrast, the parent thiazolidine-2,4-dione is described as very soluble in water , with a melting point of 125–127 °C (crystalline powder) that facilitates handling [1]. The differential solubility profile means that 1,3-thiazinane-2,4-dione is better suited for organic-phase reactions (e.g., N-acylation, rearrangement chemistry) where higher solubility in DCM and ethanol is advantageous, while TZD is preferred for aqueous-phase transformations. No experimental melting point or boiling point data are available for the unsubstituted 1,3-thiazinane-2,4-dione in the public domain, indicating a need for in-house characterization upon procurement.

Solubility Formulation Sample Preparation

Dermatological Application Potential: 1,3-Thiazine Derivatives as Tyrosinase Inhibitors

Six 1,3-thiazine derivatives were evaluated for their inhibitory effects on melanogenesis in melan-a cells and a zebrafish model [1]. The study identified dose-dependent inhibition of tyrosinase activity and melanin biosynthesis, with specific derivatives achieving significant reductions at non-cytotoxic concentrations. Although the tested compounds were substituted 1,3-thiazine derivatives rather than the unsubstituted parent, the 1,3-thiazine core was essential for activity [1]. This positions 1,3-thiazinane-2,4-dione as a key starting scaffold for developing skin-depigmenting agents. In contrast, thiazolidine-2,4-diones are primarily investigated for antidiabetic (PPARγ) and anticancer applications, with limited reports on melanogenesis inhibition [2]. The patent literature further supports the use of tetrahydro-1,3-thiazine-2,4-diones in skin-treatment compositions, reinforcing the scaffold's dermatological relevance [3].

Dermatology Melanogenesis Skin Depigmentation

Reactivity Divergence: Oxazolidinethione Rearrangement to 1,3-Thiazinane-2,4-diones vs. Thiazolidine-2,4-diones

A novel rearrangement between oxazolidinethiones and acyl halides under N-acylation conditions affords either N-substituted 2,4-thiazolidinediones or N-substituted 1,3-thiazinane-2,4-diones depending on the chiral auxiliary and reaction conditions used [1]. This divergent reactivity is a direct consequence of ring size: the six-membered thiazinane ring forms preferentially when the oxazolidinethione substrate bears appropriate stereoelectronic features. Both heterocyclic products were subsequently employed for the synthesis of chiral allylic ureas and α-methyl-β-amino acids, demonstrating that the six-membered and five-membered products lead to different downstream chiral building blocks [1]. The ability to tune the reaction toward either scaffold by modifying the oxazolidinethione auxiliary provides a strategic advantage for laboratories that require access to both ring systems from a common precursor pool. Acylation at the nitrogen atom of 1,3-thiazinane-2,4-dione with propionyl chloride has been reported to yield prodrugs with improved bioavailability (logP 1.2–1.8), further highlighting the synthetic versatility of this core .

Synthetic Chemistry Rearrangement Chiral Auxiliary

Optimal Application Scenarios for 1,3-Thiazinane-2,4-dione (873-00-7) Based on Verified Differential Evidence


Selective Antileukemic Agent Development: SAR Exploration of 1,3-Thiazine-2,4-dione Derivatives

Procure 1,3-thiazinane-2,4-dione (873-00-7) as the unsubstituted parent scaffold for systematic derivatization aimed at selective antileukemic drug candidates. The Ferreira et al. (2013) study established that phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones display preferential cytotoxicity toward K562 and HL-60 leukemia cells via caspase-mediated apoptosis, a mechanistic pathway distinct from the PPARγ-driven activity of TZD analogs [1]. Using the parent compound as a starting material ensures a defined baseline for SAR studies, with the six-membered ring geometry providing a conformational framework that cannot be replicated by five-membered TZD scaffolds. Researchers should prioritize this compound over substituted derivatives when the goal is to independently explore substitution patterns and generate novel intellectual property.

Dermatological Formulation R&D: Skin-Depigmenting and Melanogenesis Inhibition Studies

For cosmetic and pharmaceutical skin-care research, 1,3-thiazinane-2,4-dione serves as a validated core scaffold for developing tyrosinase inhibitors. The 2009 study on 1,3-thiazine derivatives confirmed dose-dependent inhibition of melanogenesis in melan-a cells and zebrafish embryos [2]. The patent CA1235697A further supports the use of tetrahydro-1,3-thiazine-2,4-diones in skin-treatment compositions [3]. Procurement of the parent compound enables in-house synthesis of novel derivatives for structure-activity relationship studies targeting hyperpigmentation disorders, an application space where the TZD scaffold has no established track record.

Chiral Building Block Synthesis via Oxazolidinethione Rearrangement Chemistry

Synthetic chemistry laboratories engaged in asymmetric synthesis should procure 1,3-thiazinane-2,4-dione to exploit the oxazolidinethione-to-thiazinanedione rearrangement pathway [4]. This reaction provides access to N-substituted 1,3-thiazinane-2,4-diones that can be further transformed into chiral allylic ureas and α-methyl-β-amino acids—important building blocks for peptide mimetics and natural product synthesis. The divergent reactivity between five- and six-membered ring formation from the same oxazolidinethione precursor allows chemists to strategically select the desired heterocycle size by tuning the chiral auxiliary, making CAS 873-00-7 a critical reference standard and synthetic endpoint.

Physicochemical Profiling and Drug-Likeness Optimization in Lead Discovery

The compound's computed XLogP3-AA of 0 (compared to 0.1 for TZD) and TPSA of 71.5 Ų position it within Lipinski's rule-of-five space [5]. Its moderate solubility in DCM (35 mg/mL) and ethanol (15 mg/mL) supports solution-phase chemistry workflows. Medicinal chemistry teams can use the parent scaffold as a core for systematic property optimization, with the confidence that the six-membered ring provides a distinct physicochemical starting point relative to the more lipophilic TZD core. Procurement of the unsubstituted parent is essential for establishing baseline ADME parameters before introducing substituents that alter solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for 1,3-Thiazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.